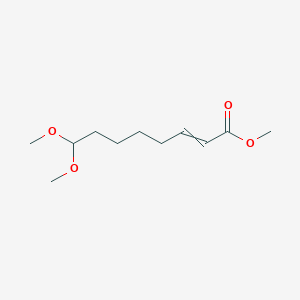
Methyl 8,8-dimethoxyoct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8,8-dimethoxyoct-2-enoate: is an organic compound with the molecular formula C11H20O4. It is characterized by the presence of a methoxy group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8,8-dimethoxyoct-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to form the desired product . The reaction typically requires a strong base, such as sodium ethoxide, and is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 8,8-dimethoxyoct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8,8-dimethoxyoct-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 8,8-dimethoxyoct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups can be metabolized by enzymes, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Methyl 8,8-dimethoxyoct-2-enoate (Z-isomer): This isomer has similar properties but differs in the spatial arrangement of atoms.
Methyl 8,8-dimethoxyoctanoate: Lacks the double bond present in this compound.
Methyl 8,8-dimethoxydecanoate: Has a longer carbon chain.
Properties
CAS No. |
115234-40-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 8,8-dimethoxyoct-2-enoate |
InChI |
InChI=1S/C11H20O4/c1-13-10(12)8-6-4-5-7-9-11(14-2)15-3/h6,8,11H,4-5,7,9H2,1-3H3 |
InChI Key |
AVYMYEHDXBZWDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCC=CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















